molecular formula C17H13N3O3S B3868758 2-(1-naphthyl)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide

2-(1-naphthyl)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide

Cat. No. B3868758
M. Wt: 339.4 g/mol
InChI Key: RKCHBTVIZOJMCJ-WOJGMQOQSA-N
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Description

The compound “2-(1-naphthyl)-N’-[(5-nitro-2-thienyl)methylene]acetohydrazide” is an organic compound that contains a naphthyl group, a nitro group, a thiophene ring, and an acetohydrazide group. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups (naphthyl, nitro, thiophene, and acetohydrazide). The presence of these groups could lead to various structural features, such as aromaticity (from the naphthyl and thiophene groups), polarity (from the nitro group), and potential for hydrogen bonding (from the acetohydrazide group) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its constituent groups. For example, the nitro group is often involved in redox reactions, while the acetohydrazide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by its polarity, and its melting and boiling points could be influenced by the strength of intermolecular forces .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and potential uses in various fields such as medicine or materials science .

properties

IUPAC Name

2-naphthalen-1-yl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(19-18-11-14-8-9-17(24-14)20(22)23)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,19,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCHBTVIZOJMCJ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-naphthalen-1-yl-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-naphthyl)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide
Reactant of Route 2
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2-(1-naphthyl)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide
Reactant of Route 3
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2-(1-naphthyl)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide
Reactant of Route 4
2-(1-naphthyl)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(1-naphthyl)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide
Reactant of Route 6
2-(1-naphthyl)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide

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